Hexakis(methylthio)benzene

Description

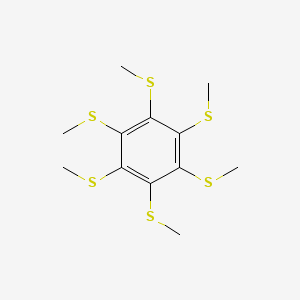

Hexakis(methylthio)benzene (C₆(SCH₃)₆) is a sulfur-rich aromatic compound featuring six methylthio (-SCH₃) groups symmetrically substituted on a benzene ring. Its unique structure enables σ-delocalization in its dicationic form, as demonstrated in studies of Pummerer-type rearrangements involving its monooxide . The methylthio groups enhance electron density and influence intermolecular interactions, making the compound valuable in materials science. Additionally, coordination networks formed with bismuth (e.g., BiCl₃) highlight its utility in chemiresistive gas sensing .

Properties

CAS No. |

58468-22-7 |

|---|---|

Molecular Formula |

C12H18S6 |

Molecular Weight |

354.7 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis(methylsulfanyl)benzene |

InChI |

InChI=1S/C12H18S6/c1-13-7-8(14-2)10(16-4)12(18-6)11(17-5)9(7)15-3/h1-6H3 |

InChI Key |

PYFBIMASCMHFPE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=C(C(=C1SC)SC)SC)SC)SC |

Origin of Product |

United States |

Preparation Methods

Nitro Displacement by Methanethiol Anion

One of the classical and most cited methods for synthesizing this compound involves nucleophilic aromatic substitution of nitro groups on a hexanitrobenzene precursor by methanethiol anions. This method was extensively studied and reported by Beck and Yahner (1978) in The Journal of Organic Chemistry.

Reaction Overview : Hexanitrobenzene or partially nitrated benzene derivatives are treated with sodium methanethiolate (the anion of methanethiol) under nucleophilic aromatic substitution conditions. The nitro groups are displaced by methylthio groups, yielding bis-, tris-, pentakis-, and this compound derivatives depending on reaction conditions and stoichiometry.

Mechanism : The methanethiol anion acts as a nucleophile attacking the electron-deficient aromatic ring bearing nitro substituents, which are good leaving groups in this context due to their strong electron-withdrawing nature.

Yields and Purification : The this compound is obtained in good yields and can be purified by standard chromatographic techniques. The thioether groups can be further oxidized to sulfones if desired.

Advantages : This method is straightforward and allows for stepwise substitution, enabling access to partially substituted intermediates as well.

| Parameter | Details |

|---|---|

| Starting material | Hexanitrobenzene or polynitrobenzenes |

| Nucleophile | Sodium methanethiolate (CH3SNa) |

| Solvent | Typically polar aprotic solvents (e.g., DMF) |

| Temperature | Elevated temperatures to facilitate substitution |

| Reaction time | Several hours to days depending on substitution degree |

| Purification | Column chromatography |

| Yield | High for hexakis substitution (exact yields vary) |

Reference: Beck and Yahner, J. Org. Chem., 1978

Multi-step Suzuki Coupling Routes to Methylthiolated Oligophenyls Including this compound Derivatives

More recent synthetic strategies involve the construction of methylthiolated aromatic compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the assembly of complex oligophenyl systems bearing methylthio substituents.

-

- Preparation of lithiated intermediates from brominated precursors at low temperatures (e.g., −100 °C).

- Quenching with boronic esters or iodine to generate boronic acid/ester and iodide intermediates.

- Suzuki coupling of these intermediates with methylthio-substituted boronic acids or esters.

- Final reductive demethylation and protonation steps to yield thiol intermediates, which can be oxidized to disulfides or further functionalized.

Yields : The Suzuki coupling steps typically afford high yields (65–90%) for intermediates and final products.

Advantages : This method allows for precise control over substitution patterns and the synthesis of higher homologues of this compound, such as quaterphenyl derivatives.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lithiation of brominated compound | n-Butyllithium, −100 °C | Not specified |

| Quenching to boronic ester/iodide | Pinacolborane derivatives or iodine | Not specified |

| Suzuki coupling | Pd catalyst, base, methylthio-phenylboronate | 65–90 |

| Reductive demethylation | HCl treatment | Quantitative |

| Oxidative disulfide formation | Air exposure in buffered aqueous THF/water | 97–quantitative |

Reference: Recent study on oligophenyls with multiple disulfide bridges, PMC, 2020

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nitro displacement by methanethiol anion | Hexanitrobenzene or polynitrobenzenes | Sodium methanethiolate | Simple, direct substitution; good yields | Requires handling of nitro compounds; harsh conditions |

| Suzuki coupling of methylthio-substituted boronates | Brominated aromatic precursors | n-Butyllithium, Pd catalyst, methylthio-phenylboronate | High selectivity; access to complex derivatives | Multi-step; requires low temperature lithiation |

| Other silver salt-mediated methods | Phenacyl bromide complexes | Silver hexafluoroantimonate | Not directly applicable | Not suitable for this compound |

Chemical Reactions Analysis

Hexakis(methylthio)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Pummerer-type rearrangement mentioned earlier is a notable reaction involving this compound . Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonic anhydride, and other strong acids . The major products formed from these reactions often include cyclic methylsulfonium salts and other sulfur-containing intermediates .

Scientific Research Applications

Structural Characteristics

Hexakis(methylthio)benzene consists of a benzene core substituted with six methylthio groups. The presence of these electron-donating groups significantly influences the compound's electronic properties, leading to unique reactivity patterns.

- Conformational Analysis : Theoretical studies have identified multiple conformers of this compound, with vibrational measurements supporting the stability of specific tautomeric forms at various temperatures . This structural flexibility can be advantageous in applications where conformational adaptability is crucial.

Reactivity and Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of benzene derivatives with methylthiol or related sulfur-containing reagents. The resulting compound exhibits interesting reactivity patterns that can be exploited in synthetic organic chemistry.

- Oxidation Studies : Research indicates that this compound can undergo oxidation to form dications, which exhibit double aromaticity. This property is significant for exploring new pathways in organic synthesis and materials science . The dication can be characterized by advanced techniques such as X-ray diffraction and NMR spectroscopy.

Applications in Material Science

This compound's unique electronic properties make it a candidate for various applications in material science:

- Conductive Materials : Due to its delocalized π-electron system, this compound can serve as a building block for conductive polymers. These materials are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Nanomaterials : The ability to functionalize this compound allows for the creation of nanostructured materials with tailored properties. Such materials can be used in sensors, catalysis, and drug delivery systems.

Medicinal Chemistry

The potential medicinal applications of this compound are being explored due to its structural similarities to biologically active compounds:

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases . Further research is needed to elucidate the mechanisms underlying these effects.

- Drug Development : The compound's unique structure may provide a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets through π-π stacking interactions could lead to novel therapeutic agents.

Case Studies and Research Findings

- Double Aromaticity Exploration : A study demonstrated the formation of a stable dication from this compound, revealing its double aromatic character through magnetic resonance techniques. This finding opens avenues for further exploration into similar compounds with enhanced stability and reactivity .

- Material Fabrication : Research on incorporating this compound into polymer matrices has shown promising results in enhancing electrical conductivity and thermal stability, making it suitable for advanced electronic applications .

- Biological Interactions : Investigations into the biological interactions of this compound derivatives have indicated potential roles in modulating cellular oxidative stress responses, highlighting their significance in pharmacological contexts .

Mechanism of Action

The mechanism of action of hexakis(methylthio)benzene involves its ability to undergo Pummerer-type rearrangements, leading to the formation of cyclic methylsulfonium salts . These reactions are facilitated by the electron-donating properties of the methylthio groups, which stabilize the intermediate species formed during the reaction . The compound’s reactivity is also influenced by the delocalization of electrons within the benzene ring and the attached sulfur atoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexakis(arylthio)benzenes

- Hexakis(4-methyl-1-phenylthio)benzene : This compound substitutes benzene with phenylthio (-SPh) groups. Unlike hexakis(methylthio)benzene, its bulkier substituents reduce luminescence in solution but enable coordination to metal ions (e.g., terpyridine units in related asterisk-shaped compounds) .

- Hexakis(4-cyanophenyl)benzene: Cyanophenyl groups facilitate C–H···N interactions, forming inclusion compounds with solvents. In contrast, methylthio groups prioritize sulfur-based interactions, leading to distinct supramolecular architectures .

Hexakis(arylethynyl)benzenes

- Hexakis(phenylethynyl)benzene (C₅₄H₃₀) : Extended π-conjugation from ethynyl (-C≡C-) linkages results in fluorescence and supramolecular helical structures stabilized by hydrogen bonding . This compound lacks π-conjugation but exhibits σ-delocalization, favoring charge transport over optical properties.

- Hexakis(4-pyridylethynyl)benzene: Nitrogen-containing pyridyl groups enable coordination chemistry, contrasting with sulfur’s lone-pair interactions in methylthio derivatives. Synthesized via Sonogashira coupling, these compounds show promise in organic electronics .

Hexa-substituted Benzenes with Heterocycles

- Hexakis(quinolin-3-yl)benzene: Quinoline substituents introduce nitrogen heteroatoms, enhancing optoelectronic properties. Its synthesis via alkyne coupling differs from thiolation routes used for methylthio derivatives .

- Hexakis(terpyridylthio)benzene : Terpyridine units enable luminescence and metal coordination, whereas methylthio groups prioritize electron donation and σ-delocalization .

Core Structure Variations

- Hexakis(methylthio)triphenylene : Expanding the aromatic core from benzene to triphenylene increases π-surface area, improving conductivity in coordination networks. This contrasts with this compound’s smaller core, which limits stacking but enhances solubility .

Data Tables

Table 2: Physical and Electronic Properties

Research Findings and Implications

The substituents on hexa-substituted benzenes critically determine their properties:

- Electron-rich groups (e.g., -SCH₃) enhance σ-delocalization and charge transport, ideal for semiconductors.

- π-Conjugated systems (e.g., ethynyl derivatives) prioritize optical properties and supramolecular assembly.

- Heteroatoms (N, S) enable coordination chemistry and tailored intermolecular interactions.

Future research could explore hybrid systems combining methylthio and ethynyl groups to merge σ- and π-functionalities. Additionally, computational studies (e.g., DFT) may further elucidate the role of substituent positioning in electronic behavior .

Biological Activity

Hexakis(methylthio)benzene (CHS) is a compound characterized by six methylthio groups attached to a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its potential as an effective agent against various bacterial strains, suggesting that the compound's structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Ion Sensing Capabilities

This compound derivatives have been shown to function as selective ionophores for heavy metal ions such as Ag and Hg. The interaction of these ions with the compound results in distinct changes in fluorescence, making it a promising candidate for environmental monitoring and sensing applications . The formation of (Hg-S) and (Hg-Se) bonds upon interaction with mercury ions has been particularly noted for its utility in quantifying Hg without external fluorophores .

The electrochemical behavior of this compound has been explored, revealing its potential as a redox-active material. Studies have shown that it can participate in electron transfer processes, which are crucial for applications in organic electronics and energy storage systems, such as lithium-ion batteries . The compound's ability to maintain high capacity retention over multiple cycles indicates its stability and efficiency as an electrode material .

Synthetic Routes

This compound can be synthesized through several methods, including:

- Suzuki Coupling : This method involves the reaction of lithiated intermediates with boronic esters to form the desired compound .

- Direct Alkylation : The reaction of hexakis(bromomethyl)benzene with alkylthio anions leads to the formation of this compound in high yields .

Characterization Techniques

The compound has been characterized using various techniques, including:

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation and confirmation of the compound's identity.

- Single-Crystal X-ray Diffraction : Provides detailed information about the molecular geometry and arrangement .

Case Study 1: Antimicrobial Activity Evaluation

In a controlled study, this compound was tested against several pathogenic bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial efficacy. The mechanism was proposed to involve disruption of bacterial cell membranes due to hydrophobic interactions facilitated by the methylthio groups.

Case Study 2: Ion Sensing Application

A series of experiments were conducted to evaluate the ion-sensing capabilities of this compound derivatives. Fluorescence spectroscopy revealed that upon binding with Hg, there was a measurable 'turn-on' response in fluorescence intensity, which could be quantitatively analyzed. This property positions this compound as a viable candidate for environmental sensors aimed at detecting heavy metal contamination.

Q & A

Q. What ethical guidelines apply when publishing synthetic protocols for this compound?

- Methodological Answer : Disclose all hazards (e.g., thiol toxicity, brominated precursors) in compliance with ACS Safety Guidelines. Share raw spectral files (e.g., .jdx formats) and crystallographic data (CIF files) in public repositories like Cambridge Structural Database. Cite prior work exhaustively to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.